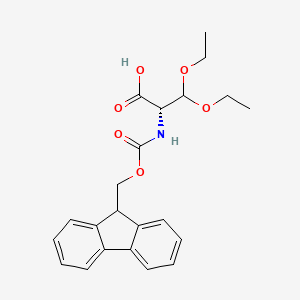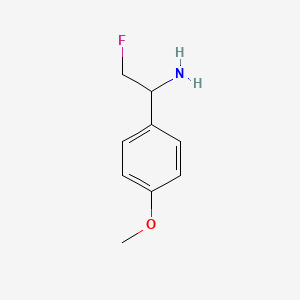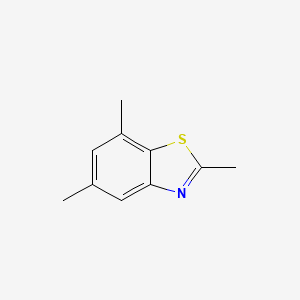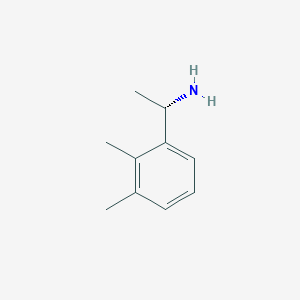
2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine is a derivative of serine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis and has applications in medicinal chemistry due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine typically involves the protection of the serine hydroxyl group followed by the introduction of the ethoxy and fmoc groups. The process begins with the protection of the amino group of serine using a suitable protecting group such as tert-butyloxycarbonyl (Boc). The hydroxyl group is then ethylated using ethyl iodide in the presence of a base like sodium hydride. Finally, the fmoc group is introduced using fmoc chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2(S)-3-oxo-O-ethyl-N-fmoc-serine.
Reduction: Regeneration of this compound from its oxidized form.
Substitution: Formation of various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mécanisme D'action
The mechanism of action of 2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine involves its incorporation into peptides and proteins, where it can influence their structure and function. The fmoc group serves as a protecting group during peptide synthesis, preventing unwanted reactions. The ethoxy group can participate in hydrogen bonding and other interactions, affecting the overall properties of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(S)-3-Methoxy-O-ethyl-N-fmoc-serine: Similar structure but with a methoxy group instead of an ethoxy group.
2(S)-3-Ethoxy-O-methyl-N-fmoc-serine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine is unique due to the presence of both the ethoxy and fmoc groups, which provide specific chemical properties and reactivity. This makes it particularly useful in peptide synthesis and other applications where precise control over molecular structure is required.
Propriétés
Formule moléculaire |
C22H25NO6 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
(2S)-3,3-diethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H25NO6/c1-3-27-21(28-4-2)19(20(24)25)23-22(26)29-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19,21H,3-4,13H2,1-2H3,(H,23,26)(H,24,25)/t19-/m1/s1 |
Clé InChI |
BULDDHWREGWYKA-LJQANCHMSA-N |
SMILES isomérique |
CCOC([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC |
SMILES canonique |
CCOC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12050080.png)




![2-hydroxy-1-methyl-4-oxo-N'-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12050098.png)
![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine](/img/structure/B12050106.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B12050115.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12050120.png)

![1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea](/img/structure/B12050126.png)

![4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12050136.png)

